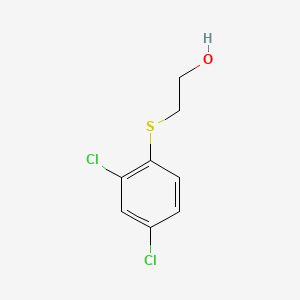

2,4-Dichlorophenylthioethanol

Vue d'ensemble

Description

2,4-Dichlorophenylthioethanol is a chemical compound with the following characteristics:

- Chemical Formula : C₈H₆Cl₂OS

- Molecular Weight : Approximately 233.1 g/mol

- Structure : It consists of a dichlorophenyl group attached to a thioethanol moiety.

Synthesis Analysis

The synthesis of 2,4-Dichlorophenylthioethanol involves the chlorination of phenylthioethanol using thionyl chloride (SOCl₂) or other chlorinating agents. The reaction proceeds as follows:

[ \text{Ph-S-CH₂CH₂OH} + \text{Cl₂} \rightarrow \text{Ph-S-CH₂CH₂Cl} + \text{HCl} ]

Molecular Structure Analysis

The compound’s molecular structure comprises:

- A phenyl (Ph) ring with two chlorine atoms (Cl) at positions 2 and 4.

- A sulfur (S) atom linked to the phenyl ring via a methylene (CH₂) group.

- An ethyl (CH₂CH₂) group attached to the sulfur atom.

Chemical Reactions Analysis

2,4-Dichlorophenylthioethanol can participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atoms can be replaced by other nucleophiles (e.g., hydroxide, amines).

- Oxidation : The thioethanol moiety can be oxidized to form a sulfone or sulfoxide.

- Esterification : Reaction with carboxylic acids to form esters.

Physical And Chemical Properties Analysis

- Physical State : Typically a white crystalline solid.

- Melting Point : Varies but usually around 60-70°C.

- Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but sparingly soluble in water.

Safety And Hazards

- Toxicity : 2,4-Dichlorophenylthioethanol may be toxic if ingested, inhaled, or absorbed through the skin.

- Irritant : It can irritate the eyes, skin, and respiratory tract.

- Environmental Impact : Proper disposal is crucial to prevent contamination of soil and water.

Orientations Futures

Research on 2,4-Dichlorophenylthioethanol should focus on:

- Biological Applications : Investigate its potential as an antioxidant or modulator in various biological systems.

- Environmental Fate : Understand its degradation pathways and environmental persistence.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKCRGVINNANLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995091 | |

| Record name | 2-[(2,4-Dichlorophenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenylthioethanol | |

CAS RN |

73927-27-2 | |

| Record name | Ethanol, 2-(2,4-dichlorophenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2,4-Dichlorophenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]-2-hydroxyethyl]glycine](/img/structure/B1620408.png)